molecular formula C8H16ClNO B2567529 3-(Oxan-3-yl)azetidine hydrochloride CAS No. 2126176-75-6

3-(Oxan-3-yl)azetidine hydrochloride

Cat. No.: B2567529
CAS No.: 2126176-75-6
M. Wt: 177.67
InChI Key: VENPXNCVCXJCSA-UHFFFAOYSA-N
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Description

. This compound consists of an azetidine ring fused with an oxane ring, and it is typically available as a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxan-3-yl)azetidine hydrochloride involves several steps. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis typically involves scalable reactions such as the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Chemical Reactions Analysis

Types of Reactions

3-(Oxan-3-yl)azetidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The azetidine and oxane rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-(Oxan-3-yl)azetidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing novel heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 3-(Oxan-3-yl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven character allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis . The oxane ring contributes to the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A four-membered nitrogen-containing heterocycle with significant ring strain.

    Oxetane: A four-membered oxygen-containing heterocycle known for its stability and reactivity.

    Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain compared to azetidine.

Uniqueness

3-(Oxan-3-yl)azetidine hydrochloride is unique due to its combination of azetidine and oxane rings, which imparts distinct chemical and physical properties. This dual-ring structure enhances its versatility in various chemical reactions and applications .

Biological Activity

3-(Oxan-3-yl)azetidine hydrochloride is a compound characterized by its unique structure, which includes a four-membered azetidine ring and an oxane moiety. This compound has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the current understanding of its biological activity, including interaction studies, mechanisms of action, and comparative analyses with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C7H13ClNC_7H_{13}ClN, with a molecular weight of approximately 150.64 g/mol. The compound's structure allows for various chemical interactions, influencing its biological activity.

PropertyValue
Molecular FormulaC₇H₁₃ClN
Molecular Weight150.64 g/mol
Functional GroupsAzetidine, Oxane

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Anticancer Potential : Investigations into its effects on cancer cell lines indicate that it may modulate pathways associated with tumor growth and survival.

The biological activity of this compound is thought to involve its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors, leading to various physiological effects. For example, similar compounds have been shown to interfere with STAT3 signaling pathways, which are critical in cancer cell proliferation .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-(Oxan-4-yl)azetidine hydrochlorideC₈H₁₆ClNODifferent oxane position affecting activity
Azetidine-3-carbonitrile hydrochlorideC₄H₇ClN₂Lacks the oxane ring; primarily a nitrile derivative
1-MethylazetidineC₅H₁₀NSimple azetidine derivative without oxane functionality

Case Studies

  • Antimicrobial Studies : In vitro assays demonstrated that this compound inhibited the growth of multiple bacterial strains at varying concentrations. Further studies are needed to determine the minimum inhibitory concentration (MIC).
  • Cancer Cell Line Assays : Research involving human breast cancer cell lines (MDA-MB-231 and MDA-MB-468) showed that while the compound exhibited some inhibitory effects on cell proliferation, its potency was lower compared to other azetidine derivatives due to poor membrane permeability.

Future Directions

Further research is necessary to elucidate the complete interaction profile of this compound. Investigations should focus on:

  • In vivo Studies : To assess the therapeutic potential and safety profile.
  • Mechanistic Studies : To clarify the specific molecular targets and pathways affected by this compound.

Properties

IUPAC Name

3-(oxan-3-yl)azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-2-7(6-10-3-1)8-4-9-5-8;/h7-9H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENPXNCVCXJCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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